2,5-dichloro-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H17Cl2NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of 2,5-dichloro-N,N-dipropylbenzenesulfonamide typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with dipropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and safety. These methods often include the use of phase transfer catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
2,5-Dichloro-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of one of the chlorine atoms with a nucleophile. Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Substitution Reactions: The chlorine atoms in the benzene ring can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Scientific Research Applications
2,5-Dichloro-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
2,5-Dichloro-N,N-dipropylbenzenesulfonamide can be compared with other similar compounds, such as:
2,5-Dichlorobenzenesulfonamide: Lacks the dipropyl groups, which may affect its reactivity and biological activity.
2,5-Dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide: Contains a methoxy group, which can influence its chemical properties and applications.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A related compound with different substituents on the benzene ring, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
2,5-dichloro-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2S/c1-3-7-15(8-4-2)18(16,17)12-9-10(13)5-6-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARPNDZJZDXZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.